molecular formula C5H10O3S B159805 3-(Ethylsulfinyl)propanoic acid CAS No. 137375-82-7

3-(Ethylsulfinyl)propanoic acid

Cat. No.: B159805
CAS No.: 137375-82-7
M. Wt: 150.2 g/mol
InChI Key: JINZVIZTKIBBOB-UHFFFAOYSA-N
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Description

3-(Ethylsulfinyl)propanoic acid is an organic compound with the molecular formula C5H10O3S It is characterized by the presence of an ethylsulfinyl group attached to a propanoic acid backbone

Scientific Research Applications

3-(Ethylsulfinyl)propanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Potential use in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet for similar compounds like propionic acid indicates that it is flammable and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Therefore, it is recommended to handle 3-(Ethylsulfinyl)propanoic acid with care, using appropriate personal protective equipment.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Ethylsulfinyl)propanoic acid can be synthesized from 3-ethylthiopropionate through a series of oxidation reactions. The process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to convert the thioether group to a sulfoxide group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The process would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfinyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation of the sulfoxide group to a sulfone using strong oxidizing agents.

    Reduction: Reduction of the sulfoxide group back to a thioether using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions where the sulfoxide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thioether derivatives.

    Substitution: Formation of various substituted propanoic acid derivatives.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfinyl)propanoic acid involves its interaction with various molecular targets and pathways. The sulfoxide group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the compound may interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfinyl)propanoic acid: Similar structure with a methyl group instead of an ethyl group.

    3-(Propylsulfinyl)propanoic acid: Similar structure with a propyl group instead of an ethyl group.

    3-(Butylsulfinyl)propanoic acid: Similar structure with a butyl group instead of an ethyl group.

Uniqueness

3-(Ethylsulfinyl)propanoic acid is unique due to its specific ethylsulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the ethylsulfinyl group provides advantageous characteristics .

Properties

IUPAC Name

3-ethylsulfinylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c1-2-9(8)4-3-5(6)7/h2-4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINZVIZTKIBBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20522774
Record name 3-(Ethanesulfinyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137375-82-7
Record name 3-(Ethanesulfinyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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